

octyl-beta-D-glucopyranoside CAS number and molecular weight

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Compound of Interest

Compound Name: Octyl-beta-D-glucopyranoside

Cat. No.: B1149396

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An In-depth Technical Guide to n-Octyl- β -D-glucopyranoside

Core Substance Identification and Properties

n-Octyl- β -D-glucopyranoside, commonly referred to as octyl glucoside (OG), is a non-ionic detergent widely employed in biochemical and life sciences research.^[1] Its well-defined chemical structure, high water solubility, and small, uniform micelles make it a preferred choice for the solubilization and reconstitution of membrane proteins in their native state.^{[2][3]}

Chemical and Physical Properties

Below is a summary of the key chemical and physical properties of n-octyl- β -D-glucopyranoside.

Property	Value	References
CAS Number	29836-26-8	[4][5][6]
Molecular Weight	292.37 g/mol	[4][6][7]
Molecular Formula	C ₁₄ H ₂₈ O ₆	[3][5]
Appearance	White to off-white solid	[4]
Purity	≥98% (HPLC)	
Melting Point	106.8 °C	
Solubility	Water: 100 mg/mL	
PBS (pH 7.2): ~5 mg/mL	[8]	
Ethanol: ~20 mg/mL	[8]	
DMSO: ~16 mg/mL	[8]	
DMF: ~16 mg/mL	[8]	
Critical Micelle Concentration (CMC)	20-25 mM	[3][6]
Aggregation Number	84	
Micellar Molecular Weight	~25,000 g/mol	[6]

Applications in Research and Drug Development

Octyl glucoside's mild, non-denaturing properties make it an invaluable tool for a variety of applications, particularly in the study of membrane proteins and cellular systems.[5]

- **Solubilization and Isolation of Membrane Proteins:** The primary application of octyl glucoside is the solubilization and purification of membrane-bound proteins.[1] It effectively disrupts the lipid bilayer, forming mixed micelles with the proteins, which allows for their extraction and study while preserving their native conformation.[1]
- **Reconstitution of Proteins:** It is used for the reconstitution of membrane proteins into liposomes or other model membrane systems.[5] Due to its high CMC, it can be easily

removed from the preparation by dialysis.[2]

- **Cell Membrane Permeabilization:** Octyl glucoside is used to gently permeabilize cell membranes, especially in paraformaldehyde-fixed cells.[1][3] This enables the entry of antibodies, dyes, or other reagents for intracellular staining and analysis without causing significant cell lysis.[1][9]
- **Co-Immunoprecipitation (Co-IP):** As a component of lysis and wash buffers, it is utilized in Co-IP experiments to study protein-protein interactions, particularly those involving membrane-associated protein complexes.[10]
- **Inhibition of Cavitation-Induced Cell Lysis:** Research has shown that n-octyl- β -D-glucopyranoside can completely inhibit cell lysis induced by ultrasonic cavitation in vitro.[4][11]

Experimental Protocols

Protocol for Co-Immunoprecipitation (Co-IP) using n-Octyl- β -D-glucopyranoside

This protocol outlines the use of n-octyl- β -D-glucopyranoside in a Co-IP experiment to isolate a target protein and its binding partners.[10]

1. Reagent Preparation:

- **Lysis Buffer:** 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% n-Octyl- β -D-glucopyranoside, and protease inhibitor cocktail.
- **Wash Buffer:** 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% n-Octyl- β -D-glucopyranoside.
- **Elution Buffer (Denaturing):** 2X SDS-PAGE sample buffer.
- **Elution Buffer (Non-denaturing):** 0.1 M Glycine-HCl (pH 2.5-3.0).
- **Neutralization Buffer:** 1 M Tris-HCl (pH 8.5).

2. Cell Lysis:

- Harvest cells and wash with ice-cold PBS.
- Resuspend the cell pellet in ice-cold Lysis Buffer (1:4 pellet volume to buffer volume).[10]
- Incubate on a rotator for 30-60 minutes at 4°C to ensure complete lysis.[10]
- Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[10]
- Transfer the supernatant (protein lysate) to a new pre-chilled tube.[10]
- Determine the protein concentration using a BCA or Bradford assay.[10]

3. Pre-Clearing the Lysate (Optional but Recommended):

- Add pre-equilibrated Protein A/G beads to the protein lysate.[10]
- Incubate on a rotator for 1 hour at 4°C to capture non-specifically binding proteins.[10]
- Pellet the beads and transfer the supernatant to a new tube.[10]

4. Immunoprecipitation:

- Add the primary antibody specific to the target "bait" protein to the pre-cleared lysate.[10]
- Incubate on a rotator for 2-4 hours or overnight at 4°C.[10]
- Add pre-equilibrated Protein A/G beads to the lysate-antibody mixture.[10]
- Incubate on a rotator for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.[10]

5. Washing:

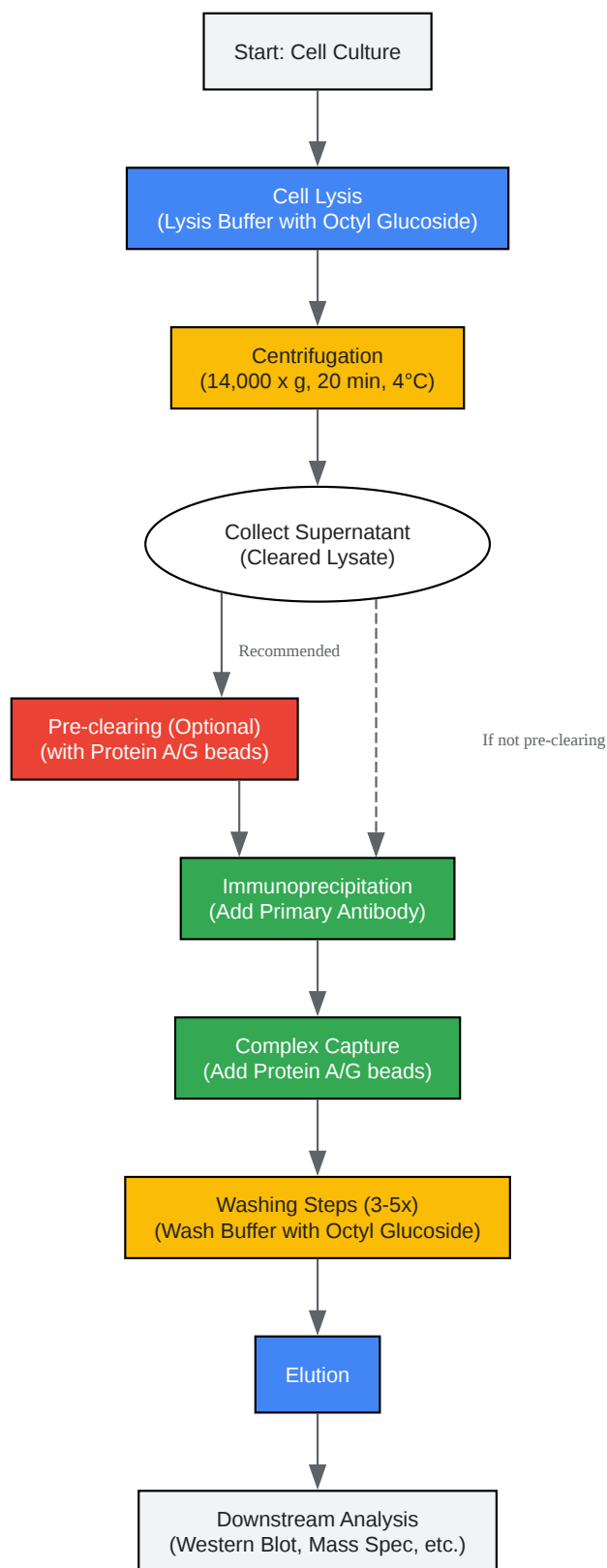
- Pellet the beads and discard the supernatant.[10]
- Resuspend the beads in 1 mL of ice-cold Wash Buffer.[10]
- Repeat the wash step 3-5 times to remove non-specifically bound proteins.[10]

6. Elution:

- After the final wash, remove all supernatant.
- For analysis by Western blot, elute the protein complexes by adding 2X SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.[\[10\]](#)
- For functional assays or mass spectrometry, perform non-denaturing elution by adding 0.1 M Glycine-HCl and incubating for 5-10 minutes. Neutralize the eluate with Neutralization Buffer.
[\[10\]](#)

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for a typical co-immunoprecipitation experiment.



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Co-Immunoprecipitation Workflow using Octyl Glucoside.

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